molecular formula C16H15NO4S B2912540 N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide CAS No. 2034339-11-0

N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide

货号 B2912540
CAS 编号: 2034339-11-0
分子量: 317.36
InChI 键: YMHQMTZWVDNEKJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide, also known as BMS-986142, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of Janus kinase (JAK) inhibitors, which are used to treat various inflammatory and autoimmune diseases. In

作用机制

N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide is a selective JAK1 inhibitor, which means that it blocks the activity of the JAK1 enzyme without affecting other JAK enzymes. JAK1 is a key mediator of cytokine signaling, which plays a critical role in the inflammatory response. By inhibiting JAK1, this compound reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-23 (IL-23). This leads to a decrease in inflammation and an improvement in clinical symptoms.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines, which leads to a decrease in inflammation. It also decreases the activation of immune cells, such as T cells and B cells, which are involved in the inflammatory response. In addition, this compound has been shown to reduce the production of collagenase and matrix metalloproteinases, which are enzymes that degrade cartilage and bone in rheumatoid arthritis. This suggests that this compound may have a disease-modifying effect in rheumatoid arthritis.

实验室实验的优点和局限性

One advantage of N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide is its selectivity for JAK1, which reduces the risk of off-target effects. It also has good oral bioavailability, which makes it suitable for oral administration in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical trials. In addition, this compound has not yet been tested in humans, so its safety and efficacy in humans are still unknown.

未来方向

There are several future directions for the research and development of N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide. One direction is to test its safety and efficacy in clinical trials for various autoimmune and inflammatory diseases, such as rheumatoid arthritis and psoriasis. Another direction is to explore its potential as a cancer treatment, as JAK inhibitors have been shown to have anti-tumor effects. Furthermore, the development of more selective JAK inhibitors, such as JAK1 inhibitors, may lead to the discovery of new treatments for various diseases.

合成方法

The synthesis of N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide involves several steps, including the preparation of starting materials, the formation of key intermediates, and the final coupling reaction. The starting materials are commercially available and include 2,2’-bifuran-5-carboxylic acid, 4-methylbenzenesulfonyl chloride, and phenylboronic acid. The key intermediates are prepared by a series of reactions involving esterification, reduction, and coupling. The final coupling reaction involves the use of palladium catalysts and ligands to form the desired product. The overall yield of the synthesis is around 20%, and the purity of the final product is greater than 98%.

科学研究应用

N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide has been extensively studied in preclinical models of several autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these models, this compound has been shown to reduce inflammation and improve clinical symptoms. This compound has also been tested in vitro and in vivo for its potential to treat cancer, as JAK inhibitors have been shown to have anti-tumor effects. However, further research is needed to determine the efficacy of this compound in cancer treatment.

属性

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c18-22(19,12-13-5-2-1-3-6-13)17-11-14-8-9-16(21-14)15-7-4-10-20-15/h1-10,17H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHQMTZWVDNEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。